3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole
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Overview
Description
1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with indole. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling with the indole nucleus .
Industrial Production Methods
Industrial production methods for indole derivatives, including 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]-, often involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo structure
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole, 3-[2-(4-methylphenyl)diazenyl]-
- 1H-Indole, 3-[2-(4-bromophenyl)diazenyl]-
- 1H-Indole, 3-[2-(4-nitrophenyl)diazenyl]-
Uniqueness
1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- is unique due to the presence of the chloro group, which can influence its electronic properties and reactivity.
Properties
CAS No. |
29055-55-8 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1H-indol-3-yl)diazene |
InChI |
InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)17-18-14-9-16-13-4-2-1-3-12(13)14/h1-9,16H |
InChI Key |
CRLHQIASHPZSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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